2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound features an ethylsulfanyl group and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylsulfanyl group using reagents like ethanethiol in the presence of a base.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine: Another quinazolinone derivative with a chlorophenyl group.
N-[2-(4-ethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-amine: Features an ethoxyphenyl group instead of an ethylsulfanyl group.
Uniqueness
2-(ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the ethylsulfanyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-ethylsulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-22-17-18-15-7-5-4-6-14(15)16(20)19(17)12-8-10-13(21-2)11-9-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUDFJHYCORYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972775 |
Source
|
Record name | 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5727-94-6 |
Source
|
Record name | 2-(Ethylsulfanyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20972775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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